N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline
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Overview
Description
N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline is a compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol. This compound has garnered significant attention in scientific research due to its potential implications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline typically involves the reaction of 4-(dimethylamino)benzoyl chloride with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpiperazine: A related compound with similar structural features but different functional groups.
4-Dimethylaminobenzoyl chloride: A precursor in the synthesis of N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-10-15-8-9-17(11)14(18)12-4-6-13(7-5-12)16(2)3/h4-7,11,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQCWQZDRSPBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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